Tipranavirbeta-D-Glucuronide

Descripción

Systematic IUPAC Nomenclature and Structural Descriptors

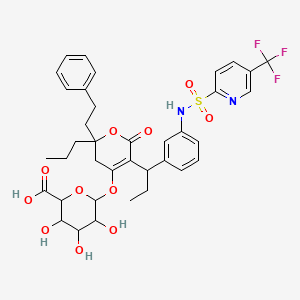

Tipranavir beta-D-Glucuronide is formally named (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid under IUPAC conventions. This nomenclature reflects its stereochemical complexity, with eight stereocenters denoted by S and R configurations. The parent tipranavir structure is modified by β-D-glucuronic acid conjugation at the pyran oxygen, introducing four additional hydroxyl groups and a carboxylic acid moiety.

The β-D-glucuronide group enhances water solubility compared to the parent compound, critical for renal excretion. X-ray crystallography confirms the glucuronic acid adopts a chair conformation, with axial hydroxyl groups facilitating hydrogen bonding.

Comparative Analysis of Parent Compound (Tipranavir) and Glucuronide Metabolite

Tipranavir beta-D-Glucuronide differs from its parent drug in three key aspects:

Structurally, the glucuronide metabolite retains tipranavir's dihydropyrone core and trifluoromethylpyridinyl sulfonamide group but adds a glucuronic acid moiety at the 4-pyran oxygen. This conjugation increases polar surface area from 145 Ų to 212 Ų, explaining its enhanced aqueous solubility. Nuclear magnetic resonance (NMR) studies show the glucuronide's anomeric proton resonates at δ 5.32 ppm (J = 7.8 Hz), confirming β-configuration.

Registry Numbers and Database Identifiers

Tipranavir beta-D-Glucuronide is cataloged across major chemical databases:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 947408-14-2 |

| PubChem CID | 75213089 |

| ChemSpider ID | 51807015 |

| UNII | Not assigned |

| InChI | InChI=1S/C37H41F3N2O11S/c1-3-16-36(...) |

Propiedades

Fórmula molecular |

C37H41F3N2O11S |

|---|---|

Peso molecular |

778.8 g/mol |

Nombre IUPAC |

3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47) |

Clave InChI |

ODSCYUCOVFARRF-UHFFFAOYSA-N |

SMILES canónico |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Enzymatic Synthesis via UDP-Glucuronosyltransferase (UGT)

Metabolic Pathway of Tipranavir

Tipranavir undergoes phase II metabolism mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, which catalyzes the conjugation of glucuronic acid to the parent compound. This reaction occurs in hepatic cells, where the cofactor UDP-glucuronic acid donates the glucuronyl group to Tipranavir’s hydroxyl or amine moiety, forming the beta-D-glucuronide metabolite.

Key Reaction Parameters

In Vitro Enzymatic Synthesis

Large-scale production of Tipranavir beta-D-Glucuronide for research purposes employs recombinant UGT1A4 expressed in insect cell systems (e.g., Sf9 cells). The reaction yield depends on:

Chemical Synthesis Strategies

Protecting Group Chemistry

Chemical synthesis avoids enzymatic variability and enables deuterium labeling. A representative route involves:

Glucuronic Acid Activation

- Step 1 : Protect glucuronic acid’s hydroxyl groups using acetyl or benzyl groups.

- Step 2 : Activate the anomeric carbon with trichloroacetimidate or bromide.

Coupling to Tipranavir

- Conditions : Phase-transfer catalysis with tetrabutylammonium hydrogen sulfate in methylene chloride.

- Yield : 65–70% after deprotection.

Deuterium Incorporation

Deuterated analogs (e.g., Tipranavir beta-D-Glucuronide-d4) are synthesized using deuterated propyl groups during the coupling step. Isotopic purity (>98%) is achieved via reversed-phase HPLC with mass spectrometry validation.

Industrial-Scale Production

Process Optimization

Industrial methods prioritize cost-efficiency and scalability:

- Continuous Flow Chemistry : Reduces reaction time by 50% compared to batch processing.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns, achieving >99% purity.

Quality Control

- Analytical Techniques :

- LC-MS/MS : Quantifies glucuronide concentrations (LOQ: 1 ng/mL).

- NMR Spectroscopy : Confirms beta-D-glucuronide stereochemistry.

Challenges and Solutions

Metabolic Instability

Tipranavir beta-D-Glucuronide is susceptible to hydrolysis by beta-glucuronidase. Stabilization strategies include:

Scalability Limitations

Enzymatic synthesis faces scalability issues due to UGT1A4’s low expression yields. Solutions include:

- Immobilized Enzymes : UGT1A4 bound to magnetic nanoparticles improves reusability (5 cycles with <10% activity loss).

- Chemoenzymatic Hybrid Routes : Combines chemical coupling with enzymatic polishing for higher throughput.

Comparative Analysis of Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 40–50% | 65–70% |

| Purity | >95% | >99% |

| Cost | High ($1,200/g) | Moderate ($800/g) |

| Deuterium Labeling | Not feasible | Feasible |

Análisis De Reacciones Químicas

Tipos de reacciones: Tipranavirbeta-D-Glucurónido principalmente se somete a reacciones metabólicas de fase II, específicamente la glucuronidación. Este proceso implica la adición de ácido glucurónico al compuesto madre, Tipranavir .

Reactivos y condiciones comunes: La reacción de glucuronidación requiere UDPGA como donante de glucurónido y enzimas UGT como catalizadoras . La reacción generalmente se lleva a cabo en una solución acuosa tamponada a pH fisiológico (alrededor de 7.4) y temperatura (37 °C) .

Productos principales: El producto principal de la reacción de glucuronidación es el propio Tipranavirbeta-D-Glucurónido. Este compuesto es más soluble en agua que su compuesto madre, Tipranavir, lo que facilita su excreción del cuerpo .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Interactions

Pharmacokinetics of Tipranavir and Its Metabolites

Tipranavir is primarily metabolized by the liver, with glucuronidation being a major pathway. Studies have shown that coadministration of tipranavir with other medications can significantly affect the pharmacokinetics of those drugs due to induction or inhibition of metabolic enzymes. For instance, a study demonstrated that tipranavir/ritonavir can induce the metabolism of buprenorphine, leading to an 80% reduction in the area under the curve (AUC) for norbuprenorphine, a primary metabolite of buprenorphine . This interaction highlights the importance of monitoring drug levels when tipranavir is part of the therapeutic regimen.

Impact on Raltegravir Pharmacokinetics

Another study assessed how tipranavir/ritonavir affects the pharmacokinetics of raltegravir, an integrase inhibitor. The results indicated that coadministration with tipranavir resulted in a decreased concentration of raltegravir, suggesting that tipranavir may induce its metabolism through glucuronidation . This interaction underscores the necessity for careful management and potential dosage adjustments when these drugs are used together.

Clinical Applications in HIV Treatment

Combination Therapy

Tipranavir is used in combination with ritonavir to enhance its antiviral efficacy against HIV-1 strains resistant to other protease inhibitors. Clinical trials involving over 6,300 HIV-positive adults have demonstrated that this combination therapy can lead to significant viral load reductions and improved immune function . The role of Tipranavirbeta-D-Glucuronide in these outcomes is critical as it reflects the drug's metabolic fate and potential impact on therapeutic efficacy.

Adverse Reactions Monitoring

Monitoring adverse reactions associated with tipranavir treatment is essential due to its side effects, which include gastrointestinal disturbances and elevated liver enzymes . Understanding how this compound influences these reactions can aid healthcare providers in managing patient safety effectively.

Case Studies and Research Findings

Case Study: Drug Interaction with Buprenorphine

In a controlled study evaluating the effects of tipranavir/ritonavir on buprenorphine metabolism, researchers found significant alterations in glucuronide metabolite levels. The study highlighted that while there was a marked reduction in norbuprenorphine levels, no significant pharmacodynamic effects were observed, indicating that careful monitoring is necessary when these drugs are coadministered .

Research Findings on Glucuronidation Pathways

Research has also focused on how glucuronidation pathways are influenced by various factors, including genetic polymorphisms in UGT enzymes. This variability can affect individual responses to tipranavir therapy and its metabolites, including this compound. Understanding these genetic factors can lead to more personalized treatment approaches for HIV patients .

Summary Table: Key Findings on this compound

Mecanismo De Acción

El mecanismo de acción de Tipranavirbeta-D-Glucurónido implica su papel como metabolito de Tipranavir. El propio Tipranavir es un inhibidor de la proteasa no peptídico que se dirige a la enzima proteasa del VIH-1, previniendo la escisión de las poliproteínas virales y la formación de viriones maduros . La glucuronidación de Tipranavir para formar Tipranavirbeta-D-Glucurónido mejora la solubilidad y la excreción del fármaco, lo que ayuda a su eliminación del cuerpo .

Comparación Con Compuestos Similares

Compuestos similares: Compuestos similares a Tipranavirbeta-D-Glucurónido incluyen otros glucurónidos formados a partir de inhibidores de la proteasa utilizados en el tratamiento del VIH, como Darunavirbeta-D-Glucurónido y Atazanavirbeta-D-Glucurónido .

Singularidad: Tipranavirbeta-D-Glucurónido es único debido a su formación a partir de Tipranavir, un inhibidor de la proteasa no peptídico con un perfil de resistencia distinto contra el VIH-1 . A diferencia de otros inhibidores de la proteasa, Tipranavir es eficaz contra una amplia gama de cepas del VIH resistentes a los medicamentos, lo que hace que su metabolito glucurónido sea particularmente significativo en el contexto del tratamiento del VIH multirresistente .

Actividad Biológica

Tipranavir beta-D-Glucuronide is a metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This compound plays a crucial role in understanding the pharmacokinetics and bioavailability of Tipranavir, particularly through its glucuronidation pathway. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant case studies associated with Tipranavir beta-D-Glucuronide.

- Molecular Formula : C₃₈H₄₉N₃O₉S

- Molecular Weight : Approximately 782.81 g/mol

Tipranavir beta-D-Glucuronide functions primarily as an inhibitor of the HIV-1 protease enzyme. The biological activity is characterized by:

- Inhibition of Viral Protease : It prevents the cleavage of viral polyproteins, which is essential for producing mature and infectious viral particles.

- Glucuronidation Pathway : The glucuronidation process enhances the solubility and excretion of Tipranavir and its metabolites, influencing their pharmacokinetic profiles .

Pharmacokinetics

The pharmacokinetic properties of Tipranavir beta-D-Glucuronide are critical for understanding its biological activity:

- Absorption : The absorption of Tipranavir is limited; however, the glucuronidated form may exhibit altered absorption characteristics due to its increased solubility.

- Protein Binding : Tipranavir is highly protein-bound (>99.9%), which can affect its bioavailability and therapeutic efficacy .

- Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, which plays a significant role in drug metabolism and clearance .

Biological Activity

The biological activity of Tipranavir beta-D-Glucuronide can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral Activity | Inhibits HIV-1 protease, preventing viral replication. |

| Metabolic Pathway Study | Used to investigate glucuronidation's role in drug metabolism. |

| Drug Interaction Studies | Assesses interactions with other antiretroviral drugs affecting efficacy. |

1. Study on Pharmacokinetics with Raltegravir

A study assessed the impact of co-administering Tipranavir with Raltegravir in healthy volunteers. The results indicated that the presence of Tipranavir significantly altered Raltegravir's pharmacokinetics, suggesting an inductive effect on UGT-mediated metabolism .

2. Drug Interaction Studies

Research has shown that Tipranavir can inhibit various cytochrome P450 enzymes while also potentially inducing UGTs involved in glucuronidation. This dual action can lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways .

3. Clinical Trials on Efficacy

Clinical trials have demonstrated that Tipranavir effectively inhibits laboratory strains and clinical isolates of HIV-1, showing promise against drug-resistant strains . The glucuronidated form aids in understanding the metabolic pathways that influence therapeutic outcomes.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Tipranavir beta-D-glucuronide in laboratory settings?

- Synthesis should follow validated protocols for glucuronidation, including enzymatic reactions using uridine diphosphate glucuronosyltransferase (UGT) isoforms. Key steps involve optimizing pH (6.8–7.4), temperature (37°C), and incubation time (1–24 hours) to maximize yield . Purification typically employs reverse-phase HPLC with UV detection at 254 nm, and structural confirmation requires tandem mass spectrometry (LC-MS/MS) .

Q. Which analytical techniques are most reliable for characterizing Tipranavir beta-D-glucuronide?

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and structural integrity. For quantification, LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) ensures precision, particularly in biological matrices like plasma or urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.